An In-depth Technical Guide to Tert-butyl 4-benzoylpiperidine-1-carboxylate
An In-depth Technical Guide to Tert-butyl 4-benzoylpiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-benzoylpiperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with a benzoyl group. This molecule serves as a crucial building block in the synthesis of a variety of biologically active compounds. The benzoylpiperidine moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting the central nervous system, particularly serotoninergic and dopaminergic receptors. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Tert-butyl 4-benzoylpiperidine-1-carboxylate, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Tert-butyl 4-benzoylpiperidine-1-carboxylate is presented in the table below. It is important to note that while some properties are readily available from computational predictions, experimental data for physical characteristics such as melting and boiling points are not consistently reported in the literature.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-benzoylpiperidine-1-carboxylate | - |
| Molecular Formula | C₁₇H₂₃NO₃ | - |
| Molecular Weight | 289.37 g/mol | - |
| CAS Number | 91799-92-3 | - |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | - |
Synthesis
The synthesis of Tert-butyl 4-benzoylpiperidine-1-carboxylate typically involves the introduction of the benzoyl group onto the 4-position of a protected piperidine ring. Several general strategies for the synthesis of the benzoylpiperidine fragment are well-established in the chemical literature.[1] A common and efficient method is the Weinreb-Nahm ketone synthesis.[1]
Experimental Protocol: Weinreb-Nahm Ketone Synthesis
This protocol outlines a representative synthesis of Tert-butyl 4-benzoylpiperidine-1-carboxylate starting from N-Boc-piperidine-4-carboxylic acid.
Materials:
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N-Boc-piperidine-4-carboxylic acid
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N,O-Dimethylhydroxylamine hydrochloride
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Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dimethylformamide (DMF)
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Phenylmagnesium bromide (Grignard reagent) or Phenyllithium
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous Diethyl ether
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Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Step 1: Synthesis of the Weinreb Amide (tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate)
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-piperidine-4-carboxylic acid in anhydrous DMF.
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Add N,O-Dimethylhydroxylamine hydrochloride and DIPEA to the solution.
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Cool the mixture in an ice bath and add HBTU portion-wise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield the Weinreb amide.
Step 2: Synthesis of Tert-butyl 4-benzoylpiperidine-1-carboxylate
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In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the purified Weinreb amide in anhydrous THF.
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of phenylmagnesium bromide or phenyllithium in THF or diethyl ether dropwise.
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Allow the reaction to stir at 0°C for 1-2 hours, monitoring the reaction progress by TLC.
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain Tert-butyl 4-benzoylpiperidine-1-carboxylate.
Logical Relationship of Synthesis Steps
Caption: Synthetic workflow for Tert-butyl 4-benzoylpiperidine-1-carboxylate.
Applications in Drug Discovery and Development
Tert-butyl 4-benzoylpiperidine-1-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical agents. The benzoylpiperidine scaffold is a key pharmacophore in many compounds that interact with the central nervous system.
Role as a Chemical Intermediate
The primary application of this compound is as a versatile building block. The Boc protecting group on the piperidine nitrogen allows for selective reactions at other positions of the molecule. This group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions to liberate the secondary amine, which can then be further functionalized. This strategic use of a protecting group is fundamental in multi-step organic synthesis.[2]
Privileged Structure in Medicinal Chemistry
The benzoylpiperidine fragment is considered a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This suggests that this structural motif has favorable drug-like properties and is well-tolerated by biological systems.
Targeting Serotoninergic and Dopaminergic Receptors
A significant area of application for benzoylpiperidine derivatives is in the development of ligands for serotonin (5-HT) and dopamine receptors.[1] These receptors are crucial targets for the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. The benzoylpiperidine core can be modified to achieve high affinity and selectivity for specific receptor subtypes. For instance, derivatives of 4-benzoylpiperidine have been explored for their potential as atypical antipsychotic agents.[1]
Signaling Pathway Context
Caption: General neurotransmitter signaling at a synapse.
Future Perspectives
The versatility of Tert-butyl 4-benzoylpiperidine-1-carboxylate as a synthetic intermediate ensures its continued relevance in drug discovery. Future research will likely focus on its incorporation into novel molecular scaffolds to explore new biological targets. The development of more efficient and stereoselective synthetic routes to functionalized benzoylpiperidine derivatives will also be an active area of investigation. As our understanding of the molecular basis of diseases evolves, this key building block will undoubtedly play a role in the design and synthesis of the next generation of therapeutic agents.
